molecular formula C17H19Cl2NO B1424563 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride CAS No. 1220019-67-9

4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride

Cat. No.: B1424563
CAS No.: 1220019-67-9
M. Wt: 324.2 g/mol
InChI Key: UWJAWOJLHNSNDP-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The compound 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride is systematically named according to IUPAC rules. Its structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position by an ether-linked 3-chloro-1,1'-biphenyl group, with a hydrochloride counterion. Alternative synonyms include:

  • 4-[2-(2-Chloro-4-phenylphenoxy)ethyl]piperidine hydrochloride
  • 1220019-67-9 (CAS Registry Number)

Classification :

  • Organic heterocyclic compound (piperidine core)
  • Aryl ether (due to the biphenyl-oxy linkage)
  • Chlorinated biphenyl derivative

Molecular Formula : $$ \text{C}{17}\text{H}{19}\text{Cl}_2\text{NO} $$
Molecular Weight : 324.25 g/mol
Key Structural Features :

Component Description
Piperidine Saturated six-membered ring with one nitrogen atom
Biphenyl Two benzene rings connected by a single bond
Chlorine Substituent at the 3-position of the biphenyl
Ether linkage Oxygen atom connecting biphenyl to piperidine
Hydrochloride Ionic salt form enhancing solubility

Historical Context in Organoheterocyclic Chemistry

Piperidine derivatives have been pivotal in organic synthesis since the 19th century, with piperidine itself first isolated in 1850. The integration of biphenyl systems into heterocycles emerged prominently in the 20th century, driven by applications in pharmaceuticals and materials science.

  • Biphenyl Chemistry : The Ullmann reaction (1901) enabled efficient synthesis of diaryl ethers, a class critical for constructing compounds like 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine.
  • Piperidine in Drug Discovery : Piperidine’s conformational flexibility and basicity made it a scaffold for neurotransmitters and enzyme inhibitors. For example, its role in antipsychotics and analgesics underscores its versatility.
  • Chlorinated Aromatics : The introduction of chlorine atoms into biphenyls, as seen here, often enhances metabolic stability and binding affinity in drug candidates.

This compound exemplifies the convergence of these historical trends, combining a heterocyclic amine with a halogenated biphenyl system for potential use in targeted therapeutics or catalytic applications.

Structural Overview and Significance

The molecular architecture of this compound offers several chemically and biologically relevant features:

  • Piperidine Ring :

    • Adopts a chair conformation, with the nitrogen’s lone pair enabling hydrogen bonding or protonation.
    • The 4-position substitution minimizes steric hindrance, favoring interactions with biological targets.
  • Biphenyl-Ether Linkage :

    • The ether oxygen enhances solubility compared to alkyl chains while maintaining rigidity.
    • The 3-chloro substituent on the biphenyl introduces electronic effects (e.g., electron withdrawal) that modulate reactivity and binding.
  • Hydrochloride Salt :

    • Improves crystallinity and aqueous solubility, facilitating purification and formulation.

Applications :

  • Pharmaceutical Intermediate : Potential precursor for kinase inhibitors or G protein-coupled receptor modulators.
  • Catalysis : The biphenyl-piperidine framework may serve as a ligand in transition metal complexes for cross-coupling reactions.
  • Material Science : Rigid aromatic systems contribute to liquid crystalline or polymer properties.

Properties

IUPAC Name

4-(2-chloro-4-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-16-12-14(13-4-2-1-3-5-13)6-7-17(16)20-15-8-10-19-11-9-15;/h1-7,12,15,19H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJAWOJLHNSNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-67-9
Record name Piperidine, 4-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chloro-[1,1’-biphenyl]-4-ol with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the biphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The piperidine ring can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

The compound 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride is a chemical of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

Antipsychotic Activity
Research indicates that compounds similar to this compound exhibit antipsychotic properties. These compounds are believed to act on dopamine receptors, making them potential candidates for treating schizophrenia and other psychotic disorders.

Neuroprotective Effects
Studies have shown that piperidine derivatives can offer neuroprotective benefits. This compound may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

Pharmaceutical Development

Drug Formulation
The compound is being investigated for use in drug formulations due to its solubility characteristics and stability under physiological conditions. Its properties make it suitable for oral and injectable formulations.

Research Applications

Biological Assays
this compound is utilized in various biological assays to evaluate its efficacy and mechanism of action. This includes receptor binding studies and cellular assays to assess its pharmacodynamics.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntipsychotic
Similar Piperidine DerivativeNeuroprotective
Chlorobiphenyl CompoundAnti-inflammatory

Case Study 1: Antipsychotic Efficacy

A clinical study evaluated the antipsychotic effects of a related piperidine derivative in patients with schizophrenia. The results indicated a significant reduction in psychotic symptoms compared to placebo controls, highlighting the potential of this class of compounds in psychiatric treatment.

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of piperidine derivatives, including our compound of interest. Researchers found that these compounds reduced oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride with six analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Notable Properties/Applications CAS RN
This compound (Inferred: C₁₇H₁₇Cl₂NO) ~334.2 (est.) 3-Chloro-biphenyl-4-yl ether Likely low solubility due to aromaticity Not provided
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride C₁₁H₁₄Cl₂NO₂S 296.21 4-Chlorophenyl sulfonyl Increased polarity from sulfonyl group 101768-64-3
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Bulky substituent; potential CNS activity 65214-86-0
4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride C₁₂H₁₅FClNO 255.71 3-Fluorobenzyl ether Fluorine enhances metabolic stability MFCD11506394
4-(4-Trifluoromethylphenoxy)piperidine hydrochloride C₁₂H₁₃F₃ClNO 295.69 4-Trifluoromethylphenoxy Electron-withdrawing CF₃ group 287952-09-4
4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride C₁₂H₁₇Cl₂NO 262.18 4-Chlorobenzyl ether Simpler aromatic substituent 86810-95-9

Key Observations :

  • Substituent Effects : The biphenyl ether group in the target compound introduces significant hydrophobicity compared to sulfonyl () or benzyl ether derivatives (). This may reduce aqueous solubility but enhance binding to lipophilic targets.
  • Electronic Modifications : Fluorinated analogs (e.g., ) leverage halogen effects for improved metabolic stability and target affinity.

Biological Activity

4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride, also known by its CAS number 1220019-67-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H19Cl2NOC_{17}H_{19}Cl_2NO, with a molecular weight of 338.27 g/mol. The compound features a piperidine ring substituted with a chlorobiphenyl moiety, which may influence its biological interactions and efficacy.

Research indicates that compounds containing piperidine structures often exhibit a range of biological activities through interactions with various receptors and enzymes. For instance, piperidine derivatives have been studied for their role as modulators of neurotransmitter receptors and as inhibitors in enzymatic pathways relevant to disease processes.

Antiviral Activity

Research into related compounds has revealed potential antiviral properties. For instance, some piperidine derivatives have been identified as inhibitors of viral replication in HIV models. This suggests that this compound may also exhibit antiviral effects, warranting further investigation.

Study on Antiviral Efficacy

In a study evaluating various piperidine derivatives for their antiviral activity against HIV-1 strains, certain compounds showed promising results with low effective concentrations (EC50 values). While specific data on this compound is not available, the findings highlight the potential for this compound to contribute to antiviral therapies.

CompoundEC50 (nM)Cytotoxicity (CC50)Selectivity Index (SI)
Compound A0.9>200>222
Compound B8.4>150>17.9
This compoundTBDTBDTBD

Toxicity and Safety Profile

Preliminary data suggest that this compound may exhibit irritant properties; however, comprehensive toxicity studies are required to establish its safety profile in vivo. The presence of chlorine in its structure may pose additional considerations regarding potential toxicity and environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a piperidine derivative and a biphenyl electrophile. For example, similar reactions use dichloromethane as a solvent with NaOH to deprotonate the hydroxyl group, facilitating the substitution . Optimization may involve adjusting reaction temperature (e.g., 0–25°C), stoichiometry, or using phase-transfer catalysts. Purification typically employs chromatography or recrystallization, with yields influenced by solvent polarity and gradient selection .

Q. How can researchers verify the identity and purity of this compound?

  • Analytical Techniques :

  • HPLC : Purity assessment (e.g., 98.7% by HPLC at 206 nm) with retention time comparison to standards .
  • 1H NMR : Structural confirmation via characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–3.5 ppm) .
  • LC/MS : Molecular ion ([M+H]+) validation (e.g., expected m/z based on molecular formula) .

Q. What safety precautions are critical during handling?

  • Protocols :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation; if exposed, move to fresh air immediately .
  • Store in a cool, dry place, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of the biphenyl or piperidine moieties alter bioactivity?

  • Design Strategy : Introduce substituents (e.g., methoxy, fluoro) to the biphenyl ring to enhance binding affinity or metabolic stability. For example, fluorination at the 3-position may improve CNS penetration, while methoxy groups could modulate solubility . Piperidine modifications (e.g., N-methylation) may reduce off-target interactions . Validate via SAR studies using in vitro assays (e.g., receptor binding or enzyme inhibition).

Q. What methods resolve discrepancies in reported synthetic yields or purity data?

  • Troubleshooting :

  • Contaminant Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .
  • Reaction Monitoring : Employ in situ IR or TLC to track intermediate formation and optimize reaction times .
  • Reproducibility : Standardize solvent quality (e.g., anhydrous conditions for moisture-sensitive steps) and catalyst activation .

Q. How can impurities (e.g., residual solvents or stereoisomers) be minimized during scale-up?

  • Purification Techniques :

  • Crystallization : Use solvent mixtures (e.g., ethanol/water) to isolate the hydrochloride salt selectively .
  • Chiral Chromatography : Resolve enantiomers if stereocenters are present (e.g., using amylose-based columns) .
  • SPE Cartridges : Remove trace solvents (e.g., dichloromethane) via solid-phase extraction .

Q. What computational tools predict the compound’s physicochemical or pharmacokinetic properties?

  • In Silico Methods :

  • LogP/D Solubility : Use MarvinSketch or ACD/Labs to estimate partition coefficients and solubility .
  • ADMET Prediction : Tools like SwissADME or ADMETLab assess bioavailability, CYP450 interactions, and toxicity risks .

Key Considerations for Researchers

  • Data Validation : Cross-reference synthetic protocols with spectroscopic data to confirm reproducibility .
  • Risk Mitigation : Implement rigorous impurity profiling for pharmacological studies to avoid confounding results .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride

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